Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Overview
Description
Scientific Research Applications
Alkylation Agent in Synthesis
Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has been utilized as an efficient alkylating agent in the synthesis of various aromatic heterocycles. For example, it aids in the creation of aziridines from heterocycles bearing an α-carbonyl substituent, leading to the production of pyrroloimidazoles and dichlorobenzaldehyde (Alves et al., 2000).
Synthesis of Radical Adducts
In the synthesis of novel paramagnetic glassy molecular materials, this compound plays a crucial role. Specifically, it contributes to the creation of radical adducts with unique luminescent properties, which are significant in the field of material science (Castellanos et al., 2008).
Crystal Structure Analysis
It is also pivotal in the study of crystal structures. For instance, the compound's derivatives have been synthesized and analyzed using single-crystal X-ray diffraction, which is fundamental in understanding molecular structures (Zhao et al., 2009).
Photochemical Studies
The compound is instrumental in photochemical research, especially in understanding the photoisomerization processes in cryogenic matrices. Such studies are crucial in physical chemistry and molecular spectroscopy (Lopes et al., 2011).
Biomimetic Synthesis Studies
Additionally, its derivatives are used in biomimetic synthesis studies, such as in the synthesis of α-cyclopiazonic acid, demonstrating its importance in organic synthesis and medicinal chemistry (Moorthie et al., 2007).
Synthesis of Antimicrobial Compounds
The compound is also a key ingredient in the synthesis of antimicrobial and mosquito larvicidal compounds, highlighting its application in the development of new pesticides and pharmaceuticals (Rajanarendar et al., 2010).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, characterization, and potential applications of “Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate”. For instance, a study on a related compound, “2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic acid”, evaluated its cerebroprotective effects, suggesting potential biomedical applications .
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase abl1, in a way that modulates its activity . This interaction and the resulting changes in the target’s activity can lead to various downstream effects.
Result of Action
It is believed that its interaction with tyrosine-protein kinase abl1 can lead to changes in cellular processes such as cell division, adhesion, and stress response .
Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCASVCAZYPZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347250 | |
Record name | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-83-9 | |
Record name | Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.